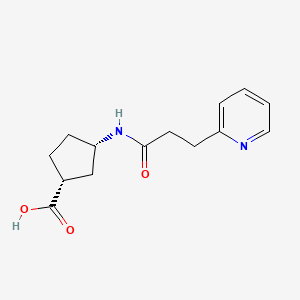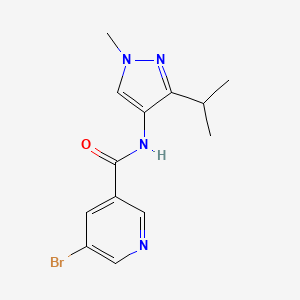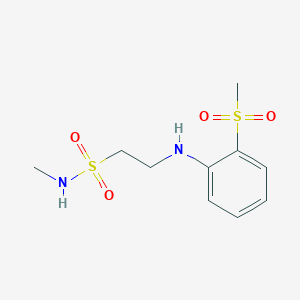
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPC is a cyclic amino acid derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammation and immune responses. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to block the activation of NF-κB by preventing the degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has also been shown to have anti-viral activity against several viruses, including HIV-1, herpes simplex virus, and human cytomegalovirus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments is its high potency and specificity for the NF-κB signaling pathway. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to have minimal off-target effects and is therefore a valuable tool for studying the role of NF-κB in various biological processes. However, the synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is a complex and time-consuming process, which can limit its availability and use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid. One area of interest is the development of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid-based therapies for the treatment of inflammatory diseases. Another potential application of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is in the field of oncology, where it may have utility as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanisms underlying the anti-viral activity of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid and its potential use in the treatment of viral infections. Finally, the development of more efficient and cost-effective synthesis methods for (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid may facilitate its widespread use in research and clinical settings.
Synthesemethoden
The synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the reaction of L-3-(3-pyridin-2-ylpropanoylamino)cyclopent-2-enone with L-alanine, followed by hydrogenation to obtain the final product. The synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid is in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Eigenschaften
IUPAC Name |
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(7-6-11-3-1-2-8-15-11)16-12-5-4-10(9-12)14(18)19/h1-3,8,10,12H,4-7,9H2,(H,16,17)(H,18,19)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUJYQRSLVSRK-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)


![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)
![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)


